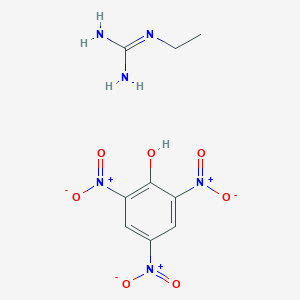
2-Ethylguanidine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylguanidine;2,4,6-trinitrophenol is a compound that combines the properties of 2-ethylguanidine and 2,4,6-trinitrophenolIt is known for its high acidity and explosive properties . 2-Ethylguanidine is a derivative of guanidine, which is commonly used in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
The synthesis of 2,4,6-trinitrophenol typically involves the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to avoid the formation of unwanted by-products . Industrial production methods for 2,4,6-trinitrophenol involve large-scale nitration processes with stringent safety measures due to the compound’s explosive nature .
2-Ethylguanidine can be synthesized through the reaction of ethylamine with cyanamide, followed by hydrolysis. The reaction conditions include the use of a suitable solvent and controlled temperature to ensure the desired product is obtained .
Chemical Reactions Analysis
2,4,6-Trinitrophenol undergoes various chemical reactions, including reduction, substitution, and complex formation. Common reagents used in these reactions include reducing agents like sodium borohydride and thiocyanate ions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of 2,4,6-trinitrophenol with sodium borohydride can yield 2,4,6-triaminophenol .
2-Ethylguanidine can participate in nucleophilic substitution reactions and can act as a base in various organic reactions. It can also form complexes with metal ions, which can be used in catalysis and other applications .
Scientific Research Applications
2,4,6-Trinitrophenol is widely used in scientific research for its explosive properties and as a reagent in chemical analysis. It is used in the detection of metals and in the synthesis of various organic compounds . In biology, it is used as a staining agent and in the preparation of certain biological samples .
2-Ethylguanidine is used in organic synthesis as a reagent and catalyst. It is also used in the preparation of pharmaceuticals and other biologically active compounds . In industry, it is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2,4,6-trinitrophenol involves its ability to undergo redox reactions and form complexes with metal ions. It can act as an oxidizing agent and participate in electron transfer reactions . The molecular targets and pathways involved in its action include various enzymes and proteins that interact with its nitro groups.
2-Ethylguanidine exerts its effects through its basic properties and ability to form hydrogen bonds. It can interact with various molecular targets, including enzymes and receptors, through nucleophilic substitution and complex formation .
Comparison with Similar Compounds
2,4,6-Trinitrophenol is similar to other nitroaromatic compounds, such as 2,4-dinitrophenol and 2,4,6-trinitrotoluene (TNT). it is unique in its high acidity and explosive power compared to other nitroaromatics . Its solubility in water and ability to form strong hydrogen bonds also distinguish it from similar compounds .
2-Ethylguanidine is similar to other guanidine derivatives, such as methylguanidine and phenylguanidine. Its unique properties include its ethyl group, which affects its reactivity and ability to form complexes with metal ions .
Properties
CAS No. |
61705-99-5 |
|---|---|
Molecular Formula |
C9H12N6O7 |
Molecular Weight |
316.23 g/mol |
IUPAC Name |
2-ethylguanidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C3H9N3/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-6-3(4)5/h1-2,10H;2H2,1H3,(H4,4,5,6) |
InChI Key |
WTGHULYVUXFRBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



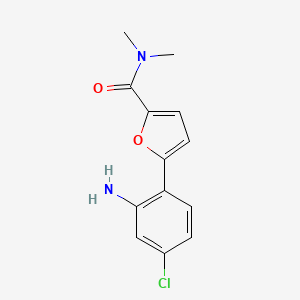
![Triethyl[2-(4-methoxyphenyl)-2-methylhex-3-en-3-yl]silane](/img/structure/B14547143.png)


![5-[3-(1,2-Dihydroacenaphthylen-5-yl)buta-1,3-dienyl]-1,2-dihydroacenaphthylene](/img/structure/B14547158.png)
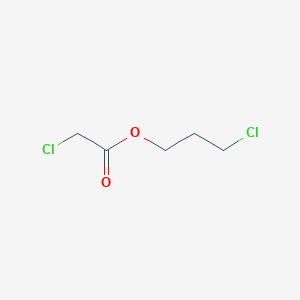
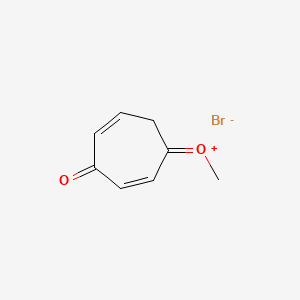
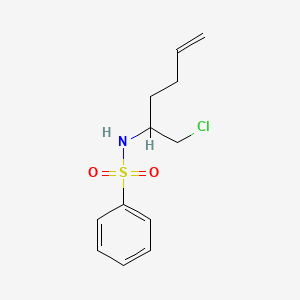
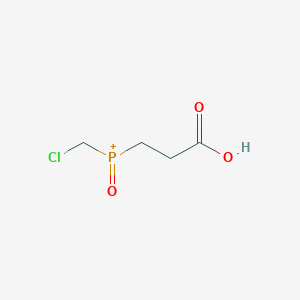

![Indeno[2,1-b]pyran, 2,3,4-trimethyl-9-(2-naphthalenyl)-](/img/structure/B14547202.png)
![3-[(3-Methoxyprop-1-en-2-yl)oxy]pentane](/img/structure/B14547206.png)

